molecular formula C21H20ClN5O3 B2697361 2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1052559-84-8

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2697361
M. Wt: 425.87
InChI Key: MDMMTLANGSOCAF-UHFFFAOYSA-N
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Description

3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor. It’s denser than water and contact may irritate skin, eyes, and mucous membranes. It’s toxic by ingestion, inhalation, and skin absorption .


Synthesis Analysis

The synthesis of such compounds often involves reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .


Molecular Structure Analysis

The molecular formula of 3-chloro-4-methylphenyl isocyanate is C8H6ClNO and its molar mass is 167.592 .


Chemical Reactions Analysis

This compound is water-reactive and flammable. It decomposes in water and will react with water (some violently) releasing flammable, toxic, or corrosive gases and runoff .


Physical And Chemical Properties Analysis

The compound has a normal boiling temperature, critical temperature, and critical pressure. It also has a specific density .

Scientific Research Applications

Radiosynthesis Applications

  • Radiosynthesis of Herbicides and Safeners : The study by Latli and Casida (1995) explores the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, focusing on their metabolism and mode of action, which might be relevant to understanding similar compounds like the one (Latli & Casida, 1995).

Synthesis and Structural Analysis

  • Regioselective Syntheses : Li et al. (2009) conducted research on regioselective syntheses of related compounds, which could provide insights into the structural and synthesis aspects of the compound of interest (Li, Du, Guo, & Chen, 2009).

Pharmacological Research

  • Cholinesterase Inhibition : A study by Riaz et al. (2020) on new synthetic 1,2,4-triazole derivatives, which includes cholinesterase inhibition studies, might be relevant for understanding the biological activity of similar compounds (Riaz et al., 2020).

Medicinal Chemistry

  • Neurokinin-1 Receptor Antagonists : Harrison et al. (2001) investigated orally active, water-soluble neurokinin-1 receptor antagonists, which could be relevant in the context of neurological applications of similar compounds (Harrison et al., 2001).

Antimicrobial Research

  • Synthesis and Antimicrobial Activities : Bektaş et al. (2007) researched the synthesis of 1,2,4-Triazole derivatives and their antimicrobial activities, providing potential insights into the antimicrobial properties of similar compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Crystallography and Structural Studies

  • Powder Diffraction Data : Olszewska, Tarasiuk, and Pikus (2011) provided powder diffraction data of N-derivatives of related compounds, which can be crucial for understanding the crystal structure of similar chemicals (Olszewska, Tarasiuk, & Pikus, 2011).

Safety And Hazards

This compound is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .

properties

IUPAC Name

2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O3/c1-11-4-6-14(8-13(11)3)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)15-7-5-12(2)16(22)9-15/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMMTLANGSOCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethylphenyl)acetamide

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